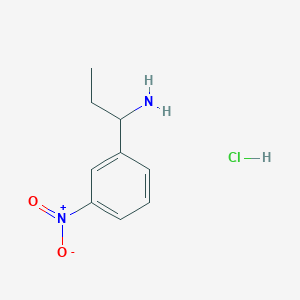

1-(3-Nitrophenyl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC20152587

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN2O2 |

|---|---|

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | 1-(3-nitrophenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H |

| Standard InChI Key | DOUHSTOUMBJFNC-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a propan-1-amine chain where the amine group is bonded to a carbon atom adjacent to a 3-nitrophenyl aromatic ring. The hydrochloride salt form enhances its stability and solubility in polar solvents . The nitro group at the meta position on the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.

Stereochemical Variants

1-(3-Nitrophenyl)propan-1-amine hydrochloride exists in two enantiomeric forms due to the chiral center at the first carbon of the propane chain:

-

(1S)-1-(3-Nitrophenyl)propan-1-amine hydrochloride (CAS: 873893-97-1)

-

(1R)-1-(3-Nitrophenyl)propan-1-amine hydrochloride (CAS: 1423015-67-1)

The stereochemistry significantly impacts biological activity, though the hydrochloride salt’s physical properties (e.g., solubility, melting point) remain consistent across enantiomers .

Synthesis and Manufacturing

Synthetic Routes

Two primary methodologies dominate the synthesis of 1-(3-nitrophenyl)propan-1-amine hydrochloride:

Nitration-Amination Sequence

-

Nitration of Toluene: Toluene undergoes nitration to yield 3-nitrotoluene, followed by oxidation to 3-nitrobenzaldehyde.

-

Reductive Amination: 3-Nitrobenzaldehyde reacts with propan-1-amine under reductive conditions (e.g., ) to form the amine intermediate, which is subsequently treated with HCl to yield the hydrochloride salt.

Direct Functionalization

Alternative approaches utilize pre-functionalized nitroarenes. For example, 3-nitrobenzyl chloride can undergo nucleophilic substitution with propan-1-amine, followed by acidification.

Optimization Strategies

-

Continuous Flow Reactors: Enhance reaction efficiency and yield during scale-up.

-

pH Control: Maintain a pH of 6–7 during amination to prevent side reactions.

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 240.67 g/mol | |

| Solubility | Water: >10 mg/mL | |

| Stability | Stable at room temperature |

Spectroscopic Characterization

-

NMR: NMR signals include a triplet for the amine-proximal methylene ( ppm) and aromatic protons ( ppm).

-

IR: Stretching vibrations for (1520 cm) and (2700–3000 cm).

Reactivity and Chemical Reactions

Functional Group Transformations

-

Nitro Reduction: Catalytic hydrogenation () converts the nitro group to an amine, yielding 1-(3-aminophenyl)propan-1-amine hydrochloride.

-

Amine Alkylation: Reacts with alkyl halides to form secondary amines, useful in pharmaceutical derivatization.

Mechanistic Insights

The nitro group’s electron-withdrawing nature activates the aromatic ring toward electrophilic substitution, while the protonated amine facilitates nucleophilic reactions.

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Applications in Research and Industry

Pharmaceutical Intermediates

-

Antidepressants: Serves as a precursor in serotonin-norepinephrine reuptake inhibitors (SNRIs).

-

Anticancer Agents: Functionalized to target tyrosine kinase enzymes.

Material Science

-

Polymer Modification: Incorporation into epoxy resins enhances thermal stability.

| Supplier | Purity | Packaging Sizes |

|---|---|---|

| Fujifilm Wako | 98% | 100 mg – 10 g |

| EvitaChem | 95% | 250 mg – 5 g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume